molecular formula C19H20FNO B1327260 4'-Fluoro-2-piperidinomethyl benzophenone CAS No. 898773-18-7

4'-Fluoro-2-piperidinomethyl benzophenone

Cat. No. B1327260
M. Wt: 297.4 g/mol
InChI Key: UIJDLPCLRJGEDR-UHFFFAOYSA-N
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Description

The compound "4'-Fluoro-2-piperidinomethyl benzophenone" is not directly mentioned in the provided papers. However, the papers discuss various fluoro-substituted benzophenone derivatives and piperidine-containing compounds, which are relevant to the analysis of the compound . These compounds are of interest due to their potential biological activities, including antiproliferative, anti-inflammatory, and antimicrobial properties .

Synthesis Analysis

The synthesis of fluoro-substituted benzophenone derivatives often involves Friedel-Crafts reactions, as seen in the synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone . Similarly, piperidine derivatives are synthesized through various methods, including condensation reactions with active pharmaceutical ingredients . The synthesis of 2'-amino-4'-fluorobutyrophenone derivatives, which share structural similarities with the compound of interest, involves selective ortho-amination as a key step .

Molecular Structure Analysis

The molecular structure of fluoro-substituted benzophenone and piperidine derivatives is characterized using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies . The piperidine and morpholine rings often adopt a chair conformation, with the benzisoxazole ring being planar within experimental limits .

Chemical Reactions Analysis

The chemical reactions involving fluoro-substituted benzophenone and piperidine derivatives are diverse. For instance, the antiproliferative activity of these compounds is attributed to the presence of the heterocyclic ring, which plays a dominant role in their biological activity . The substitution patterns on the piperidine and benzisoxazole rings are crucial for the observed antiproliferative, anti-inflammatory, and antimicrobial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of fluorine atoms and the piperidine moiety can significantly affect the lipophilicity, stability, and overall reactivity of the molecules. The intermolecular hydrogen bonds, such as C—H…O and C—H…N, contribute to the stability of the molecules in the solid state, as evidenced by Hirshfeld surface analysis .

Scientific Research Applications

Alzheimer’s Disease Research

Benzophenone derivatives, including those similar to 4'-Fluoro-2-piperidinomethyl benzophenone, have been studied for their potential in Alzheimer’s disease treatment. Researchers found that certain benzophenone derivatives demonstrate affinity to histamine H3 receptors and inhibit cholinesterase, making them promising candidates for multitarget-directed ligands in Alzheimer’s disease therapy (Godyń et al., 2022).

Reactivity with Amines

Studies on the reactivity of compounds like 2-fluorotropone, a related compound, with amines such as piperidine have revealed unique substitution reactions. These findings contribute to understanding the reactivity and potential applications of similar fluorinated benzophenone derivatives (Pietra & Cima, 1971).

Synthesis of Neuroleptic Agents

4'-Fluoro-2-piperidinomethyl benzophenone derivatives have been synthesized for use in metabolic studies of neuroleptic agents. These compounds play a role in the development of drugs targeting neurological disorders (Nakatsuka et al., 1981).

Polymer Science Applications

In polymer science, benzophenone derivatives are utilized in the synthesis of high molecular weight poly(2,5-benzophenone) derivatives, which have applications in creating proton exchange membranes (Ghassemi & Mcgrath, 2004).

Antiproliferative and Anti-Inflammatory Activity

Benzophenone derivatives, related to 4'-Fluoro-2-piperidinomethyl benzophenone, have been synthesized and evaluated for their anti-inflammatory and antiproliferative activities. These compounds showed significant activity, suggesting potential in medical applications (Vinaya et al., 2009).

Photosensitizing Properties

Research on benzophenone derivatives, including those similar to 4'-Fluoro-2-piperidinomethyl benzophenone, has shown that minor molecular changes can significantly impact their phototoxic characteristics, important in dermatological applications (Placzek et al., 2013).

Multiblock Copolymer Synthesis

Benzophenone derivatives are also used in synthesizing multiblock copolymers for proton exchange membranes, highlighting their versatility in materials science (Ghassemi et al., 2004).

properties

IUPAC Name

(4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c20-17-10-8-15(9-11-17)19(22)18-7-3-2-6-16(18)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJDLPCLRJGEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643592
Record name (4-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoro-2-piperidinomethyl benzophenone

CAS RN

898773-18-7
Record name (4-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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